N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 476626-49-0
VCID: VC8444757
InChI: InChI=1S/C21H22N2O4S/c1-4-14-23(15-5-2)28(26,27)20-12-8-18(9-13-20)21(25)22-19-10-6-17(7-11-19)16(3)24/h4-13H,1-2,14-15H2,3H3,(H,22,25)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Molecular Formula: C21H22N2O4S
Molecular Weight: 398.5 g/mol

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide

CAS No.: 476626-49-0

Cat. No.: VC8444757

Molecular Formula: C21H22N2O4S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide - 476626-49-0

Specification

CAS No. 476626-49-0
Molecular Formula C21H22N2O4S
Molecular Weight 398.5 g/mol
IUPAC Name N-(4-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C21H22N2O4S/c1-4-14-23(15-5-2)28(26,27)20-12-8-18(9-13-20)21(25)22-19-10-6-17(7-11-19)16(3)24/h4-13H,1-2,14-15H2,3H3,(H,22,25)
Standard InChI Key YTOGKJYSVRMJBN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C

Introduction

N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic organic compound belonging to the benzamide class. It features a complex structure with both an acetylphenyl group and a diallylsulfamoyl moiety, making it of interest in medicinal chemistry for its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide involves several key steps:

  • Starting Materials: The synthesis begins with 4-acetylphenyl and diallylsulfamoyl derivatives.

  • Acylation Reaction: This step involves the formation of an amide bond between the acetylphenyl group and a benzamide backbone.

  • Sulfamoylation Reaction: This step introduces the diallylsulfamoyl moiety into the benzamide structure.

StepReaction TypeReagentsConditions
1Acylation4-acetylphenyl derivative, benzoyl chlorideBasic conditions (e.g., pyridine)
2SulfamoylationDiallylsulfamoyl chloride, benzamide derivativeAcidic conditions (e.g., HCl)

Potential Biological Activities

While the specific mechanism of action for N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is not fully understood, its structural features suggest potential applications in drug design and development. The presence of amide, sulfamide, and aromatic groups is typical in compounds with biological activity.

Potential Applications

  • Therapeutic Uses: The compound's structural complexity and functional groups make it a candidate for various therapeutic applications, although specific targets or diseases have not been identified.

  • Research Directions: Future studies could focus on optimizing synthesis methods, elucidating the mechanism of action, and evaluating efficacy in preclinical models.

Comparison with Similar Compounds

Other benzamide derivatives have shown promise in various therapeutic areas:

  • N-(Benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide: This compound is used in reactions that involve the "deletion" of nitrogen from secondary amines, demonstrating its utility in synthetic chemistry .

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Belongs to the benzanilide class and is classified as a small molecule, though its specific biological activities are not detailed .

Future Research Directions

  • Mechanism of Action: Detailed studies to understand how this compound interacts with biological targets.

  • Synthesis Optimization: Improving synthesis efficiency and yield to facilitate larger-scale production.

  • Preclinical Trials: Evaluating the compound's efficacy and safety in animal models to pave the way for potential clinical applications.

Given the current state of knowledge, N-(4-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide offers a rich area for exploration in the field of medicinal chemistry, with potential applications awaiting discovery through further research.

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